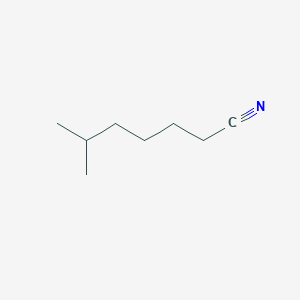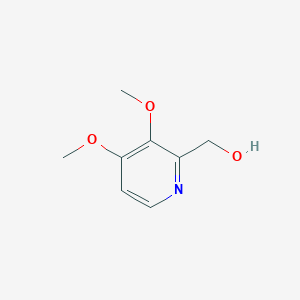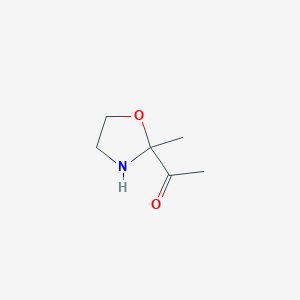
1-(2-Methyloxazolidin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyloxazolidin-2-yl)ethanone, also known as 2-Methyloxazolidine-2-carboxylic acid ethyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis and medicinal chemistry. This compound is a colorless liquid with a molecular weight of 143.18 g/mol and a boiling point of 190-192 °C.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone is not fully understood. However, it is believed to exert its biological effects through the inhibition of enzymes such as β-lactamases and cyclooxygenases.
Efectos Bioquímicos Y Fisiológicos
1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone is its versatility as a building block in organic synthesis. It can be easily incorporated into various compounds and has been shown to exhibit a range of biological activities. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safe levels of exposure to this compound.
Direcciones Futuras
There are several future directions for research on 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential applications in the development of new drugs. Finally, the safety and toxicity of this compound need to be further investigated to ensure its safe use in laboratory experiments.
Métodos De Síntesis
The synthesis of 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone can be achieved through a variety of methods. One of the most common methods involves the reaction of ethyl oxalate with 2-amino-2-methyl-1-propanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of the desired compound along with the production of water as a byproduct.
Aplicaciones Científicas De Investigación
1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a building block in the synthesis of various compounds such as β-lactams, β-amino acids, and cyclic imides. Additionally, this compound has been investigated for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties.
Propiedades
Número CAS |
130028-27-2 |
|---|---|
Nombre del producto |
1-(2-Methyloxazolidin-2-yl)ethanone |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
1-(2-methyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)6(2)7-3-4-9-6/h7H,3-4H2,1-2H3 |
Clave InChI |
DEPXTQUZMIMPBJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(NCCO1)C |
SMILES canónico |
CC(=O)C1(NCCO1)C |
Sinónimos |
Ethanone, 1-(2-methyl-2-oxazolidinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
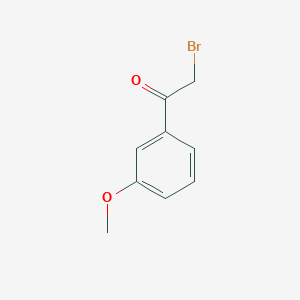
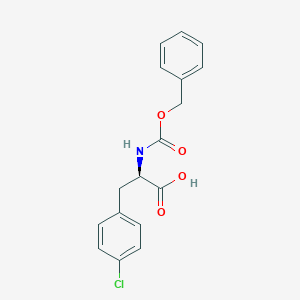
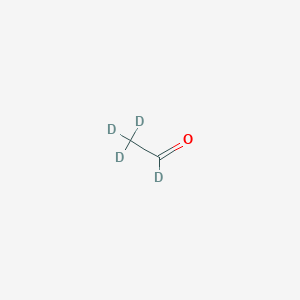
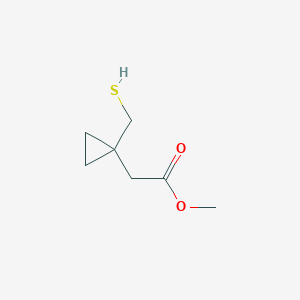
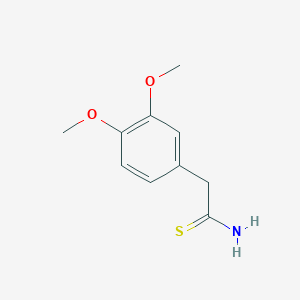
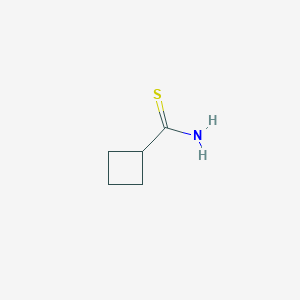
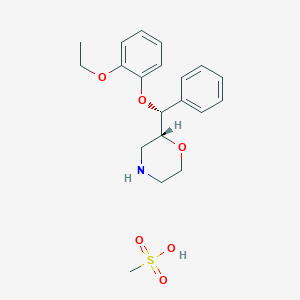

![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
